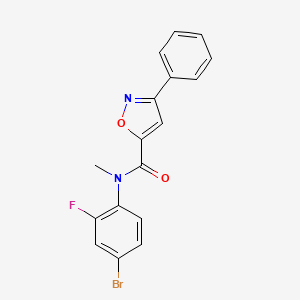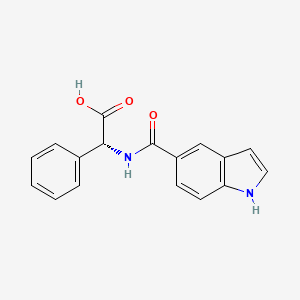![molecular formula C18H18N2O B7683198 [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)
[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol, also known as MMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMQ is a derivative of quinoline, which is a heterocyclic compound that is widely used in the synthesis of various chemicals and drugs.
科学的研究の応用
[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions. [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to selectively bind to certain metal ions such as zinc, copper, and iron, and emit fluorescence upon binding. This property makes [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol a useful tool for studying metal ion homeostasis in biological systems.
Another area of research has been the use of [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol as a photosensitizer for photodynamic therapy. [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to have high singlet oxygen quantum yield, which makes it a promising candidate for use in cancer treatment. In addition, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol is not well understood. However, it is believed that [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol binds to certain proteins or enzymes in the body, which leads to its biological effects. For example, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This property makes [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Biochemical and Physiological Effects
[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to have various biochemical and physiological effects in the body. For example, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In addition, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is a programmed cell death mechanism.
実験室実験の利点と制限
One of the main advantages of using [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol in lab experiments is its fluorescent properties. [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol emits strong fluorescence upon binding to certain metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. In addition, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has also been shown to have potential applications in photodynamic therapy and the treatment of neurodegenerative diseases.
However, there are also some limitations to using [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol in lab experiments. For example, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol. One area of research is the development of new synthesis methods for [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol, which could lead to the development of new drugs for the treatment of various diseases.
In addition, there is also potential for the development of new applications for [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol in scientific research. For example, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol could be used as a tool for studying the role of metal ions in various biological processes. Furthermore, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol could also be used as a photosensitizer for the treatment of other diseases such as bacterial infections.
Conclusion
In conclusion, [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has been shown to have various properties such as fluorescent properties, photosensitizing properties, and cytotoxic properties. [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol has potential applications in the detection of metal ions, photodynamic therapy, and the treatment of neurodegenerative diseases. However, there are also limitations to using [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol in lab experiments, such as its cytotoxic effects and the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol in scientific research.
合成法
The synthesis of [2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol involves the reaction of 2-methylquinoline with paraformaldehyde and an amine. The reaction is typically carried out in the presence of a catalyst such as zinc chloride or magnesium sulfate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
[2-[(2-methylquinolin-6-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-6-8-15-10-14(7-9-18(15)20-13)11-19-17-5-3-2-4-16(17)12-21/h2-10,19,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPUUXALPELIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)
![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)
![1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole](/img/structure/B7683203.png)
![3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
![(4Z)-2-ethyl-4-[(4-methoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683224.png)